Product packaging for 3-(Diethylamino)-1-phenylprop-2-YN-1-one(Cat. No.:CAS No. 39857-92-6)

3-(Diethylamino)-1-phenylprop-2-YN-1-one

Cat. No.: B14669811
CAS No.: 39857-92-6
M. Wt: 201.26 g/mol
InChI Key: YXSCPCUWGUBZDC-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-phenylprop-2-yn-1-one is a chemical compound of interest in medicinal chemistry research, particularly in the investigation of novel anticonvulsant agents. While specific biodata for this alkyne analog is not fully established in the current literature, its structural similarity to the well-characterized lead compound 1-diethylamino-3-phenylprop-2-en-1-one suggests significant research potential . The related enone analog has demonstrated robust efficacy across multiple preclinical models, showing protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are predictive of activity against generalized tonic-clonic and myoclonic seizures, respectively . Furthermore, the lead molecule was effective in the 6 Hz psychomotor seizure test and the lamotrigine-resistant kindled rat model, indicating potential utility against treatment-resistant epilepsies . Its mechanism of action is distinct from many current antiepileptic drugs and is proposed to involve blocking chloride channels and inhibiting peripheral neuronal transmission . This compound is presented as a valuable chemical tool for researchers exploring new structures in the quest for novel central nervous system (CNS) active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B14669811 3-(Diethylamino)-1-phenylprop-2-YN-1-one CAS No. 39857-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39857-92-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(diethylamino)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C13H15NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3

InChI Key

YXSCPCUWGUBZDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Versatile Building Blocks in Organic Synthesis

The strategic placement of functional groups in 3-(diethylamino)-1-phenylprop-2-yn-1-one makes it a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. The presence of the diethylamino group activates the triple bond for nucleophilic attack, while the phenyl ketone moiety provides a site for further functionalization. This dual reactivity allows for its use in various cycloaddition and cyclocondensation reactions, making it an ideal starting material for the synthesis of complex molecular architectures. Its utility as a building block is underscored by its ability to participate in reactions that form multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with high regioselectivity.

Theoretical and Computational Investigations of 3 Diethylamino 1 Phenylprop 2 Yn 1 One

Computational Analysis of Reactivity and Selectivity

Regioselectivity and Stereoselectivity Predictions

No specific studies on the regioselectivity and stereoselectivity of reactions involving 3-(Diethylamino)-1-phenylprop-2-yn-1-one were found. General principles of ynone reactivity suggest that the molecule possesses both electrophilic and nucleophilic centers, which would govern the selectivity of its reactions. The electron-donating diethylamino group and the electron-withdrawing benzoyl group create a polarized π-system. In cycloaddition reactions, for instance, the regioselectivity would be dictated by the electronic character of the reacting partner and the orbital coefficients of the ynone's frontier molecular orbitals (HOMO and LUMO). Stereoselectivity would be influenced by the steric hindrance of the diethylamino and phenyl groups and the specific mechanism of the reaction. However, without specific computational studies, any predictions would remain speculative.

Advanced Spectroscopic Predictions from Computational Models

Vibrational (IR and Raman) Spectral Analysis

No computational studies predicting the vibrational spectra (IR and Raman) of this compound are available. A theoretical analysis would typically employ Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), to compute the harmonic vibrational frequencies. The predicted spectrum would show characteristic peaks for the C≡C triple bond stretch (expected around 2100-2200 cm⁻¹), the C=O carbonyl stretch (around 1650-1680 cm⁻¹), C-N stretching, and various vibrations associated with the phenyl and diethylamino groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

There are no published computational studies on the NMR chemical shifts of this compound. Such studies would typically use the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to predict ¹H and ¹³C chemical shifts. The electron-donating diethylamino group would be expected to shield the acetylenic carbons, while the benzoyl group would deshield them. Specific chemical shift values would be highly dependent on the chosen computational method and solvent model.

Computational Studies of Optical Properties (excluding explicit NLO values)

Polarizability and Hyperpolarizability Computations

Specific computational data on the polarizability and hyperpolarizability of this compound are not available in the literature. The push-pull nature of the molecule, with the electron-donating diethylamino group and the electron-withdrawing phenylcarbonyl system connected by a conjugated ynone linker, suggests it would possess significant nonlinear optical (NLO) properties. Computational methods like time-dependent DFT (TD-DFT) would be required to calculate the polarizability (α) and the first hyperpolarizability (β) tensors. These calculations would provide insight into the molecule's potential for applications in optical materials, though specific values remain undetermined without dedicated research.

An exploration of "this compound" reveals its position as a valuable building block in organic synthesis, with significant potential for future applications. This article delves into the emerging trends and future research directions centered on this and related amino ynone compounds.

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